2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
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Overview
Description
2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a complex organic compound that features a bromine atom, a phenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step usually involves the formation of the benzamide group under specific reaction conditions, such as the use of a base like cesium carbonate and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzamides, while oxidation or reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The triazole ring and the phenyl group can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their function. The bromine atom can also participate in halogen bonding, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
- 2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propionamide
Uniqueness
Compared to similar compounds, 2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide stands out due to its specific substitution pattern and the presence of the benzamide group, which can enhance its binding affinity and specificity towards certain biological targets .
Properties
IUPAC Name |
2-bromo-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c18-15-9-5-4-8-14(15)17(23)21-16(12-22-19-10-11-20-22)13-6-2-1-3-7-13/h1-11,16H,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEKZLGMKDOTCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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